molecular formula C17H26N2O2 B7059941 2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide

2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide

Cat. No.: B7059941
M. Wt: 290.4 g/mol
InChI Key: HVEOIMNULFPQLF-UHFFFAOYSA-N
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Description

2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a methylamino group, and a propan-2-yloxan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common method involves the reaction of a substituted benzoyl chloride with a suitable amine to form the benzamide

The propan-2-yloxan-3-yl moiety can be introduced through a nucleophilic substitution reaction, where a suitable halide is reacted with a nucleophile containing the oxan-3-yl group. The final step involves coupling the benzamide core with the propan-2-yloxan-3-yl moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction cascades or metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)pyridin-3-yl)methyl methylglycinate
  • 2-Amino-2-methyl-1-propanol

Uniqueness

2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12(2)16-13(7-6-10-21-16)11-19-17(20)14-8-4-5-9-15(14)18-3/h4-5,8-9,12-13,16,18H,6-7,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEOIMNULFPQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)CNC(=O)C2=CC=CC=C2NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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